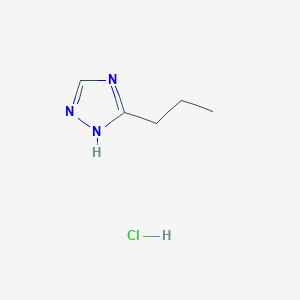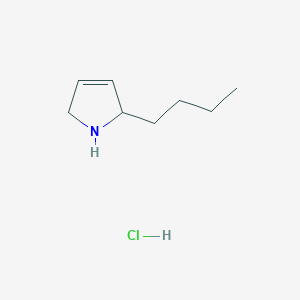
3-Propyl-1H-1,2,4-triazole hydrochloride
Vue d'ensemble
Description
3-Propyl-1H-1,2,4-triazole hydrochloride is a chemical compound with the CAS Number: 1609401-01-5 . It has a molecular weight of 147.61 . The IUPAC name for this compound is this compound . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring containing three nitrogen atoms and two carbon atoms . The InChI code for this compound is 1S/C5H9N3.ClH/c1-2-3-5-6-4-7-8-5;/h4H,2-3H2,1H3, (H,6,7,8);1H .Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Medicinal Chemistry
3-Propyl-1H-1,2,4-triazole hydrochloride is a variant of 1,2,4-triazole, a scaffold widely recognized in medicinal and agricultural chemistry due to its diverse structural possibilities. The compound plays a key role in the microwave-assisted synthesis of specific propanamides, demonstrating its importance in creating structurally diverse compounds for potential applications in medicinal chemistry. The synthesis process allows the formation of diverse libraries of compounds, indicating the chemical’s significance in expanding the horizons of drug development and agricultural chemistry (Tan, Lim, & Dolzhenko, 2017).
Heterocyclic Compounds and Biological Activities
The triazole family, including this compound, is a critical part of heterocyclic chemistry. These compounds have been explored extensively for their potential in creating new drugs with diverse biological activities. Patents and studies between 2008 and 2011 emphasize the triazoles' broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumoral properties. The ability to form various structural variations makes this class of compounds highly attractive for pharmaceutical development and other biological applications (Ferreira et al., 2013).
Antifungal and Antimicrobial Properties
Specific derivatives of 1,2,4-triazole, related to this compound, have demonstrated promising antifungal and antimicrobial properties. These findings highlight the compound's potential use in developing new antimicrobial agents, addressing the continuous need for novel treatments against resistant bacteria and fungi. The structural diversity of triazole derivatives allows for a broad exploration of bioactive compounds, signifying the chemical's role in future therapeutic solutions (Kaplancikli et al., 2008).
Corrosion Inhibition
In the industrial field, derivatives of 1,2,4-triazole, akin to this compound, have been identified as effective corrosion inhibitors. These compounds play a crucial role in protecting materials like mild steel in corrosive environments, underscoring the chemical's importance beyond biological applications. The study of these compounds' adsorption behavior and inhibition efficiency paves the way for more sustainable and cost-effective solutions in materials preservation and industrial processing (Bentiss et al., 2007).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that triazole compounds, in general, have been associated with various biological activities, including antifungal and antiviral activities . They are known to interact with the amino acids present in the active site of certain enzymes .
Mode of Action
It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function .
Biochemical Pathways
Triazole compounds are known to inhibit the biosynthesis of ergosterol, a major steroid in fungal membranes, by blocking 14-α-demethylation . This inhibition leads to the accumulation of 14-α-methyl-steroids and disruption of the fungal membranes .
Result of Action
Based on the known actions of similar triazole compounds, it can be inferred that the compound may have potential antifungal and antiviral activities .
Propriétés
IUPAC Name |
5-propyl-1H-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-2-3-5-6-4-7-8-5;/h4H,2-3H2,1H3,(H,6,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBLZFXCRQUDJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=NN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19932-60-6 | |
| Record name | 3-Propyl-1H-1,2,4-triazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(4-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B3107007.png)



![2-({2-[(4-Chlorophenyl)thio]ethyl}amino)ethanol hydrochloride](/img/structure/B3107044.png)


![2-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3107050.png)

![4-[(Cycloheptylamino)methyl]-2,6-dimethoxyphenol hydrobromide](/img/structure/B3107059.png)
![[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B3107067.png)


![1-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/structure/B3107076.png)